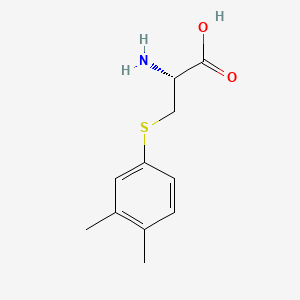

S-(3,4-Dimethylbenzene)-L-cysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-(3,4-Dimethylbenzene)-L-cysteine is an organic compound that features a benzene ring substituted with two methyl groups at the 3 and 4 positions, and a cysteine moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

This can be achieved through electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution reactions to introduce the desired functional groups . Common reagents used in these reactions include bromine, chlorine, and various alkylating agents .

Industrial Production Methods

Industrial production of S-(3,4-Dimethylbenzene)-L-cysteine may involve large-scale electrophilic aromatic substitution reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The use of polymer-supported reagents can also enhance the efficiency and safety of the production process .

Análisis De Reacciones Químicas

Types of Reactions

S-(3,4-Dimethylbenzene)-L-cysteine can undergo various chemical reactions, including:

Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl groups can yield carboxylic acids, while substitution reactions can introduce halogens or other functional groups onto the benzene ring .

Aplicaciones Científicas De Investigación

S-(3,4-Dimethylbenzene)-L-cysteine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biological processes and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials

Mecanismo De Acción

The mechanism of action of S-(3,4-Dimethylbenzene)-L-cysteine involves its interaction with specific molecular targets and pathways. The benzene ring and cysteine moiety can interact with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to S-(3,4-Dimethylbenzene)-L-cysteine include other benzene derivatives with different substituents, such as:

Xylene (dimethylbenzene): A benzene ring with two methyl groups at different positions.

Toluene (methylbenzene): A benzene ring with a single methyl group.

Uniqueness

What sets this compound apart from these similar compounds is the presence of the cysteine moiety, which imparts unique chemical and biological properties. This combination of a benzene ring with a biologically active amino acid makes it a valuable compound for various research and industrial applications .

Actividad Biológica

S-(3,4-Dimethylbenzene)-L-cysteine, a derivative of the amino acid L-cysteine, has garnered attention for its potential biological activities. This compound features a unique structure that includes a 3,4-dimethylbenzene moiety attached to the sulfur atom of L-cysteine. Understanding its biological activity is crucial for exploring its applications in biochemistry and pharmacology.

The molecular formula of this compound is C₁₃H₁₅N₁O₂S, with a molecular weight of approximately 267.34 g/mol. The compound's structure allows it to participate in various biochemical reactions, particularly those involving redox processes due to its thiol (-SH) group.

Antioxidant Properties

This compound exhibits significant antioxidant activity , similar to other cysteine derivatives. This property is attributed to its ability to scavenge free radicals and reactive oxygen species (ROS), thereby mitigating oxidative stress in cells. Such activity is particularly relevant for cellular protection against damage from environmental toxins and metabolic byproducts .

The antioxidant mechanism of this compound involves:

- Redox Reactions : The thiol group can engage in redox reactions, forming disulfides or reacting with electrophiles.

- Glutathione Enhancement : Similar to N-acetyl-L-cysteine (NAC), it may enhance glutathione levels, supporting detoxification processes in cells.

In Vitro Studies

Research has demonstrated that this compound can inhibit cell proliferation in various cancer cell lines. For instance:

- Tumor Cell Lines : Studies showed that the compound induced apoptosis in human leukemia and prostate cancer cells through activation of the intrinsic apoptotic pathway .

- Antiviral Activity : A series of derivatives of cysteine have been reported to exhibit antiviral properties, with some showing higher efficacy than established antiviral agents like ribavirin .

Structure-Activity Relationship (SAR)

Investigations into the structural modifications of cysteine derivatives have revealed that:

- The presence of aromatic groups enhances binding affinity to specific targets.

- Alkyl substitutions can significantly improve cellular potency and bioavailability .

Data Table: Comparison of Cysteine Derivatives

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| This compound | C₁₃H₁₅N₁O₂S | Antioxidant properties; potential anticancer activity |

| N-Acetyl-L-cysteine | C₅H₉N₁O₃S | Commonly used as a mucolytic agent; enhances glutathione |

| S-Trityl-L-cysteine | C₂₁H₂₃N₁O₂S | Selective inhibitor of mitotic kinesin Eg5; induces apoptosis |

Propiedades

IUPAC Name |

(2R)-2-amino-3-(3,4-dimethylphenyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-7-3-4-9(5-8(7)2)15-6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIVAQPMCVSDPDE-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)SCC(C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)SC[C@@H](C(=O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.